3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-2-1-3-11(4-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYRULLSPSLYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Methoxylation: The nitrated pyrazole is reacted with a suitable methoxybenzaldehyde derivative under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several scientific research applications:
Biological Activity
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of methoxy-substituted benzaldehydes with 4-nitro-1H-pyrazole. The synthetic route generally includes:
- Preparation of 4-nitro-1H-pyrazole : This is synthesized from hydrazine derivatives and nitro-containing compounds.
- Methoxylation : The introduction of the methoxy group is achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
- Formation of the target compound : The final step involves the condensation of the methoxybenzaldehyde with the prepared pyrazole derivative.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives similar to 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde have shown:
- Cytotoxicity against various cancer cell lines : Studies have reported IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating potent growth inhibition .
- Mechanisms of action : The anticancer effects are often attributed to their ability to induce apoptosis and inhibit microtubule assembly, which disrupts cell division . The presence of the nitro group is believed to enhance these effects by interacting with cellular targets involved in proliferation and survival pathways .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have been evaluated for their antimicrobial potential:
- Broad-spectrum activity : Some studies have highlighted that pyrazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds similar to 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde have been found effective against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can be influenced by its structural components:
| Component | Influence on Activity |
|---|---|
| Nitro group | Enhances cytotoxicity and antimicrobial properties |
| Methoxy group | Modulates lipophilicity and bioavailability |
| Benzaldehyde moiety | Contributes to overall stability and reactivity |
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:
- Combination Therapy : A study investigated the synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines, demonstrating enhanced cytotoxicity compared to doxorubicin alone .
- In Vivo Studies : Animal models have shown that pyrazole derivatives can significantly reduce tumor size when administered alongside conventional chemotherapy agents, suggesting a promising avenue for combination therapies in cancer treatment.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Moving the nitro group from the pyrazole 4- to 3-position (e.g., 1006435-82-0 vs.
- Linkage Type : Methyl-linked analogues (e.g., 956440-93-0) lack the oxygen atom present in methoxy-linked compounds, reducing polarity and hydrogen-bonding capacity .
- Halogenation : Addition of a chloro group (e.g., 514801-13-9) increases molar mass and introduces steric and electronic effects, which may enhance biological activity or alter solubility .
Physicochemical Properties
- Solubility : The methoxy linkage in 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde enhances water solubility compared to methyl-linked analogues like 956440-93-0 .
- Reactivity : The 4-nitro group on the pyrazole ring is a stronger electron-withdrawing group than 3-nitro, increasing the electrophilicity of the aldehyde group in 1006436-08-3 compared to 1006435-82-0 .
- Thermal Stability : Nitro groups generally reduce thermal stability, but derivatives with methoxy linkages (e.g., 1006436-08-3) may exhibit higher stability due to resonance effects .
Biochemical Activity
- Enzyme Inhibition : Substituents at the benzaldehyde 3-position significantly affect enzyme kinetics. For example, 3-nitrobenzaldehyde derivatives exhibit higher Vmax (40–50 mmol NADH/min/mg protein) but lower affinity (Km = 27 mM) compared to methoxy or chloro analogues (Km < 3.5 mM) .
- Substituent Effects : The nitro group’s position influences binding; 4-nitro-pyrazole derivatives may interact more strongly with hydrophobic enzyme pockets than 3-nitro isomers .
Commercial Availability
- Discontinuation : 3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde was discontinued by suppliers like CymitQuimica, likely due to niche demand .
- Analogues : Compounds like 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS: 1006953-87-2) remain available at 95% purity, highlighting the commercial preference for simpler derivatives .
Q & A
Basic: What synthetic routes are commonly employed to synthesize 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde, and how are reaction conditions optimized for yield?
Methodological Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the pyrazole ring (e.g., coupling 4-nitro-1H-pyrazole with a benzaldehyde derivative) .
- Etherification : Reaction of 4-nitro-1H-pyrazole with a benzaldehyde precursor (e.g., 3-hydroxybenzaldehyde) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from methanol or ethanol to isolate the product .
Critical Conditions : - Temperature control (reflux at 65–80°C) to avoid nitro group decomposition.
- Catalytic glacial acetic acid to enhance reaction efficiency .
Basic: What spectroscopic and analytical techniques are used to characterize this compound, and what key features confirm its structure?
Methodological Answer:
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (aldehyde C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) confirm functional groups .
- ¹H/¹³C NMR : Aldehyde proton at δ ~9.8–10.0 ppm; pyrazole ring protons at δ ~7.5–8.5 ppm. Aromatic protons in the benzaldehyde moiety appear as distinct multiplet patterns .
- X-ray Crystallography : Resolves spatial arrangement, bond lengths (e.g., C–O ether linkage: ~1.36 Å), and nitro group geometry .
- HPLC/MS : Validates purity (>95%) and molecular weight (247.21 g/mol) .
Advanced: How are discrepancies in X-ray crystallographic data resolved for nitro-substituted pyrazole derivatives like this compound?
Methodological Answer:
Crystallographic challenges include:
- Disorder in the Nitro Group : High thermal motion or rotational freedom can cause ambiguous electron density. Refinement using SHELXL (e.g., PART instructions) partitions disordered atoms .
- Twinning : Data from twinned crystals require SHELXS for structure solution and CELL_NOW for twin law identification .
- Validation Tools : PLATON checks for missed symmetry, while CIF files are cross-validated with checkCIF to resolve geometric outliers .
Advanced: How do researchers address contradictions in biological activity data between structurally similar benzaldehyde derivatives?
Methodological Answer:
Contradictions arise due to:
- Substituent Effects : The nitro group’s electron-withdrawing nature alters reactivity vs. methoxy or methyl analogs. Comparative SAR studies (structure-activity relationships) under standardized assay conditions (e.g., MIC for antimicrobial activity) isolate substituent contributions .
- Purity Control : Impurities (e.g., unreacted 4-nitro-pyrazole) are quantified via HPLC-DAD to rule out false activity signals .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict nitro group’s impact on binding affinity to biological targets .
Basic: What are common impurities in the synthesis of this compound, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted 3-hydroxybenzaldehyde (detected via TLC, Rf ~0.3 in ethyl acetate/hexane) or bis-etherified products .
- Identification Methods :
- HPLC-ESI/MS : Quantifies trace impurities (e.g., m/z 247.21 for target vs. m/z 186.20 for 4-(1-methylpyrazol-3-yl)benzaldehyde) .
- ¹H NMR : Residual solvent peaks (e.g., DMSO at δ 2.5 ppm) indicate incomplete purification .
Advanced: How does the nitro group influence the compound’s reactivity in subsequent chemical modifications?
Methodological Answer:
The nitro group:
- Directs Electrophilic Substitution : Deactivates the pyrazole ring, favoring reactions at the benzaldehyde moiety (e.g., condensation with amines to form Schiff bases) .
- Reductive Functionalization : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling access to amino derivatives for drug discovery .
- Kinetic Studies : UV-Vis monitoring of nitro reduction rates (λmax ~400 nm) reveals solvent-dependent reactivity (e.g., faster in ethanol vs. THF) .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water. Pre-dissolution in DMSO is recommended for biological assays .
- Stability :
- Light-sensitive due to the nitro group; store in amber vials at –20°C.
- Degrades under prolonged heating (>100°C) or strong acids/bases .
Advanced: What computational strategies are used to predict the compound’s physicochemical properties?
Methodological Answer:
- DFT (Gaussian 16) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., aldehyde carbon reactivity) .
- Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO mixtures to optimize solvent choice for reactions .
- QSAR Models : Correlate logP (predicted ~1.8) with membrane permeability for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
